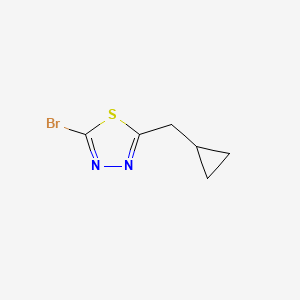

2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

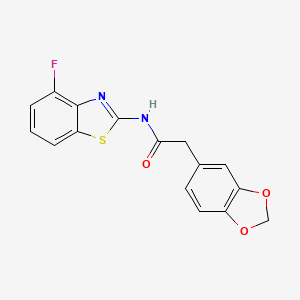

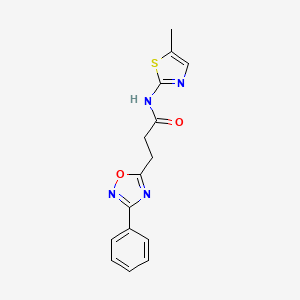

“2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring . The compound also includes a bromine atom and a thiadiazole group, which is a heterocyclic compound containing sulfur and nitrogen .

Synthesis Analysis

The synthesis of such compounds often involves cross-coupling reactions like the Suzuki–Miyaura coupling . This reaction is widely used for carbon-carbon bond formation and involves the use of organoboron reagents . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. Cycloalkanes, like the cyclopropyl group in this compound, are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The bromine atom and the thiadiazole group would be attached to this ring at specific positions.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its functional groups and the reaction conditions. As mentioned earlier, Suzuki–Miyaura coupling is a common reaction for such compounds . Other potential reactions could involve the bromine atom or the thiadiazole group.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure and the nature of its functional groups. Cycloalkanes, for example, have specific properties related to their ring structure .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

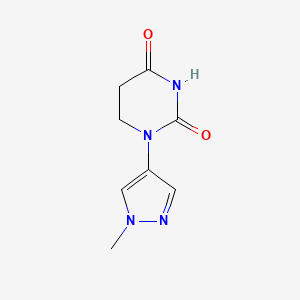

A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole, were synthesized and evaluated for their anticancer activity. Notably, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole showed significant selectivity toward leukemic cancer cell lines, demonstrating the compound's potential in anticancer research (Noolvi et al., 2011).

Antibacterial and Antifungal Activities

Research has shown that this compound derivatives possess antibacterial and antifungal properties. For instance, some derivatives have demonstrated a high degree of activity against both Escherichia coli and Staphylococcus aureus, comparable to that of known antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).

Anti-inflammatory and Analgesic Properties

Another study synthesized 2-bromoacetyl-3-phenyl-1,3,4-thiadiazole derivatives and evaluated them for anti-inflammatory, analgesic, and anti-ulcer properties. The results indicated that these compounds have significant potential as anti-inflammatory and analgesic agents, with a detailed analysis of their molecular interactions shedding light on their mechanisms of action (Gomha et al., 2017).

Anti-tubercular Activity

Derivatives of this compound were also investigated for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited moderate to good activity, highlighting the compound's relevance in developing new anti-tubercular agents (Gadad et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on “2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole” could involve exploring new synthesis methods, studying its reactions, or investigating its potential applications . The development of more efficient and environmentally benign synthesis methods is a key area of focus in organic chemistry .

Propriétés

IUPAC Name |

2-bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXFPIWLAWPFIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NN=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)

![2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2853557.png)

![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)

![1-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2853559.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2853564.png)

![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoropyridine-4-carbonyl)-1,4-diazepane](/img/structure/B2853565.png)

![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,5,6-TETRAMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B2853566.png)

![11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2853572.png)